4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group substituted with cyclopentyl and methyl moieties, coupled to a 1,3-thiazol-2-yl scaffold bearing a 4-methoxy-3-methylphenyl substituent.
The 4-methoxy-3-methylphenyl group on the thiazol ring introduces steric and electronic effects that may influence binding interactions with biological targets.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-14-18(10-13-22(16)31-3)21-15-32-24(25-21)26-23(28)17-8-11-20(12-9-17)33(29,30)27(2)19-6-4-5-7-19/h8-15,19H,4-7H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAKCFPPCJCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Benzamide Core: This step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base.
Attachment of the Sulfamoyl Group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison of Sulfamoyl-Benzamide-Thiazol Derivatives
Key Insights:
Sulfamoyl Substituent Effects: Cyclopentyl(methyl): Likely improves metabolic stability compared to diethyl or benzyl groups due to steric shielding of the sulfamoyl nitrogen .
Thiazol Substituent Effects: 4-Methoxy-3-methylphenyl: The methoxy group enhances electron density, favoring interactions with polar residues in binding pockets. 4-Nitrophenyl: The nitro group’s electron-withdrawing nature may reduce binding affinity in electron-rich environments but could enhance reactivity in nucleophilic contexts .
Core Heterocycle Comparison :
- Thiazol vs. triazole-thione derivatives (e.g., compounds in ): Thiazol rings are less prone to tautomerism, simplifying synthetic characterization. Triazole-thiones exhibit dynamic tautomeric equilibria, which can complicate pharmacokinetic profiling .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods for analogous sulfamoyl benzamides, such as coupling sulfamoyl chlorides with thiazol-2-amine intermediates under basic conditions .
- IR and NMR data from related compounds (e.g., νC=S at 1243–1258 cm⁻¹, absence of νC=O at 1663–1682 cm⁻¹) validate the structural integrity of sulfamoyl and thiazol motifs .
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and findings from various studies.
- Molecular Formula : C21H23N3O4S2
- Molecular Weight : 445.6 g/mol
- CAS Number : 899734-78-2
The compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized that the sulfamoyl group plays a crucial role in modulating enzyme activity, particularly in pathways related to inflammation and infection.
Antiviral Activity
Studies have indicated that derivatives of benzamide, including the compound in focus, may possess antiviral properties against various viruses. For instance, research on related compounds has shown that they can inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme known to interfere with viral replication .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Similar thiazole derivatives have demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antidiabetic Potential
Recent studies have explored the antidiabetic effects of thiazole derivatives, suggesting that they may act as glucokinase activators. This action could lead to improved glucose metabolism and insulin sensitivity .
Study on Antiviral Effects
A study published in 2020 synthesized several benzamide derivatives and assessed their efficacy against HBV. The results indicated that compounds structurally similar to this compound showed significant antiviral activity in vitro, suggesting a promising avenue for further development as antiviral agents .
Antimicrobial Screening
In another study focusing on synthesized thiazole derivatives, compounds were screened for their antibacterial effects against various pathogens. The results showed that certain derivatives exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibacterial therapies based on this chemical structure .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis, followed by sulfamoylation and benzamide coupling. Key steps include:
- Thiazole formation : Reaction of 4-(4-methoxy-3-methylphenyl)-2-aminothiazole with appropriate ketones under reflux in ethanol .
- Sulfamoylation : Use of cyclopentyl(methyl)sulfamoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., cyclopentyl proton signals at δ 1.5–2.1 ppm and methoxy singlet at δ 3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] = 525.18) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina (e.g., docking scores < −8.0 kcal/mol suggest strong binding) .
- QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. nitro groups) with activity trends using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free media) to eliminate variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., t < 30 min) that may explain false negatives .
- Off-target profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panels) to identify polypharmacology .
Q. How do structural modifications to the sulfamoyl or thiazole groups affect its pharmacokinetic profile?
- Methodological Answer :
- Sulfamoyl replacement : Substitute cyclopentyl with smaller alkyl groups (e.g., methyl) to improve solubility (logP reduction from 3.5 to 2.8) .
- Thiazole ring functionalization : Introduce electron-withdrawing groups (e.g., chloro) at the 4-position to enhance metabolic stability (CYP3A4 resistance) .
- Benzamide bioisosteres : Replace benzamide with 1,2,4-oxadiazole to improve oral bioavailability (F% increase from 12% to 45% in rat models) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to purported targets (e.g., ΔT > 3°C) .
- CRISPR-Cas9 knockouts : Generate target-knockout cell lines to assess loss of activity (e.g., IC shift from 1 μM to >50 μM) .
- Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., apoptosis or inflammation markers) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D spheroid assays : Use Matrigel-embedded spheroids to mimic tumor microenvironments, where hypoxia may reduce efficacy (e.g., IC increases 5-fold vs. 2D) .
- Penetration studies : Measure compound diffusion into spheroids via LC-MS; poor penetration (e.g., <10% internalized) explains reduced activity .
Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous datasets?
- Methodological Answer :
- Non-linear regression : Fit data to Hill equation (variable slope) using GraphPad Prism; report R > 0.95 .
- Bootstrap resampling : Generate 95% confidence intervals for IC values to assess reproducibility .
- ANOVA with Tukey’s test : Compare multiple treatment groups (e.g., p < 0.01 for significant differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
